molecular formula C8H10O2S B13169066 3-(Thian-4-yl)prop-2-ynoic acid

3-(Thian-4-yl)prop-2-ynoic acid

Cat. No.: B13169066
M. Wt: 170.23 g/mol
InChI Key: JEEHYMHXQDLHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thian-4-yl)prop-2-ynoic acid is an organic compound with the molecular formula C₈H₁₀O₂S It is a derivative of propynoic acid, featuring a thian-4-yl group attached to the prop-2-ynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thian-4-yl)prop-2-ynoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of thian-4-yl derivatives and propynoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Thian-4-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thian-4-ylpropanoic acid derivatives.

    Substitution: The thian-4-yl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Palladium or platinum catalysts are often employed in hydrogenation reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thian-4-ylpropanoic acid derivatives.

    Substitution Products: Various substituted thian-4-yl derivatives.

Scientific Research Applications

3-(Thian-4-yl)prop-2-ynoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Thian-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure but with a thiophen-2-yl group instead of thian-4-yl.

    Propiolic acid: The simplest acetylenic carboxylic acid, lacking the thian-4-yl group.

Uniqueness

3-(Thian-4-yl)prop-2-ynoic acid is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

3-(thian-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H10O2S/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,3-6H2,(H,9,10)

InChI Key

JEEHYMHXQDLHMG-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C#CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.